Cas no 866150-08-5 ((3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one)

(3E)-4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one is a synthetic intermediate featuring a conjugated enone system linked to a 3-chloropropoxy-substituted phenyl ring. This structure imparts reactivity suitable for further functionalization, particularly in pharmaceutical and fine chemical synthesis. The presence of the α,β-unsaturated carbonyl group allows for Michael additions or nucleophilic attacks, while the 3-chloropropoxy moiety offers a handle for alkylation or substitution reactions. Its well-defined stereochemistry (E-configuration) ensures consistency in downstream applications. The compound is typically utilized in research settings for constructing complex molecules, leveraging its bifunctional reactivity and stability under controlled conditions. Proper handling is advised due to the electrophilic nature of the enone and the potential lability of the chloropropoxy group.
(3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one structure
866150-08-5 structure
Product Name:(3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one
CAS No:866150-08-5
MF:C13H15ClO2
MW:238.71
CID:4662986
Update Time:2025-06-26

(3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-[4-(3-CHLOROPROPOXY)PHENYL]-3-BUTEN-2-ONE
    • (3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one
    • 3-Buten-2-one, 4-[4-(3-chloropropoxy)phenyl]-
    • Inchi: InChI=1S/C13H15ClO2/c1-11(15)3-4-12-5-7-13(8-6-12)16-10-2-9-14/h3-8H,2,9-10H2,1H3
    • InChI Key: MJDJGBZBAKOMCN-ONEGZZNKSA-N
    • SMILES: CC(=O)C=CC1=CC=C(C=C1)OCCCCl

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 403.1±25.0 °C at 760 mmHg
  • Flash Point: 167.4±22.2 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

(3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one Security Information

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Additional information on (3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one

Compound CAS No. 866150-08-5: (3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one

The compound CAS No. 866150-08-5, also known as (3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of α,β-unsaturated ketones, which are well-known for their versatile reactivity and wide-ranging uses in organic synthesis. The structure of this compound features a conjugated enone system, which is a key factor in its reactivity and functional versatility.

Recent studies have highlighted the importance of α,β-unsaturated ketones like (3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one in the development of advanced materials and pharmaceutical agents. The presence of the enone group allows for participation in various types of cycloaddition reactions, such as the Diels-Alder reaction, making it a valuable building block in organic synthesis. Additionally, the compound's aromatic substituents, including the 4-(3-chloropropoxy)phenyl group, contribute to its stability and reactivity under different reaction conditions.

One of the most notable aspects of this compound is its potential in drug discovery. The enone system is known to exhibit significant biological activity, particularly in anti-inflammatory and anticancer applications. Researchers have explored the use of similar compounds in designing inhibitors for various enzymes, including kinases and proteases. The (3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one structure provides a unique platform for further functionalization, enabling the creation of bioactive molecules with enhanced potency and selectivity.

In terms of synthesis, this compound can be prepared through a variety of methods, including condensation reactions and Michael additions. The use of transition metal catalysts has been shown to significantly enhance the efficiency of these reactions, leading to higher yields and better purity. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the 4-(3-chloropropoxy)phenyl group with high precision. These advancements in synthetic methodology have made it easier to scale up production for industrial applications.

The application of CAS No. 866150-08-5 extends beyond pharmaceuticals into materials science. Its ability to undergo polymerization reactions makes it a promising candidate for the development of novel polymers with tailored properties. For example, researchers have investigated its use in creating thermoresponsive polymers that can change their physical properties in response to temperature changes. Such materials hold potential in fields such as drug delivery systems and smart textiles.

From an environmental perspective, understanding the degradation pathways of (3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one is crucial for assessing its ecological impact. Studies have shown that under certain conditions, such as UV light exposure or microbial action, this compound can undergo photochemical or biodegradation processes. These findings are essential for developing strategies to minimize environmental contamination during its production and use.

In conclusion, CAS No. 866150-08-5, or (3E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one, represents a versatile organic molecule with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation is expected to grow significantly.

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